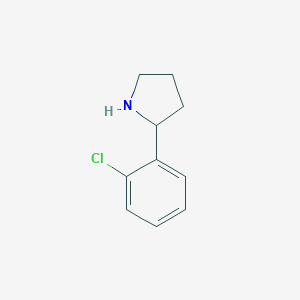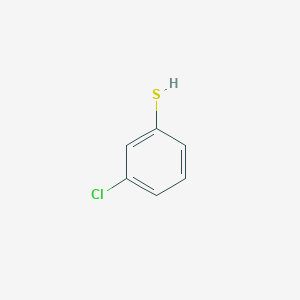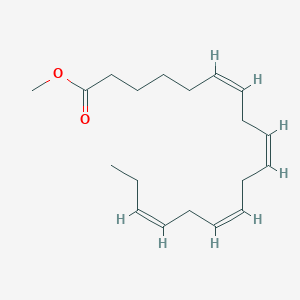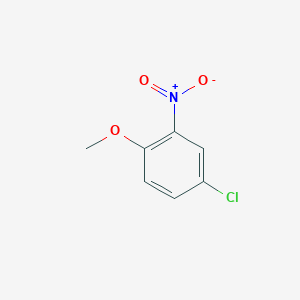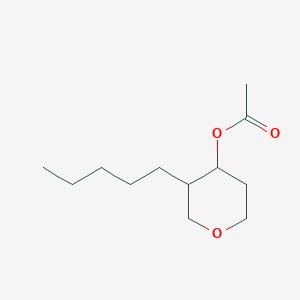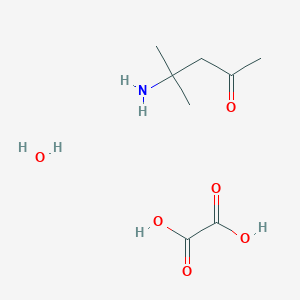
Diacetonamine acid oxalate monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diacetonamine acid oxalate monohydrate, also known as DAOM, is a chemical compound that has gained attention in scientific research due to its potential biological and physiological effects. DAOM is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of Diacetonamine acid oxalate monohydrate is not fully understood. However, it is believed that Diacetonamine acid oxalate monohydrate can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of programmed cell death. Diacetonamine acid oxalate monohydrate may also inhibit angiogenesis by blocking the signaling pathways that are involved in the formation of new blood vessels.
Effets Biochimiques Et Physiologiques
Diacetonamine acid oxalate monohydrate has been shown to have antioxidant and anti-inflammatory properties. It can scavenge free radicals and reduce oxidative stress, which is a major contributor to many chronic diseases. Diacetonamine acid oxalate monohydrate has also been shown to reduce the levels of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
Diacetonamine acid oxalate monohydrate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. Diacetonamine acid oxalate monohydrate is also water-soluble, which makes it easy to dissolve in cell culture media. However, there are also limitations to using Diacetonamine acid oxalate monohydrate in lab experiments. For example, Diacetonamine acid oxalate monohydrate has low stability in aqueous solutions, and it can degrade rapidly under certain conditions.
Orientations Futures
There are several future directions for research on Diacetonamine acid oxalate monohydrate. One potential area of research is the development of novel drug delivery systems for Diacetonamine acid oxalate monohydrate. Another area of research is the investigation of the mechanism of action of Diacetonamine acid oxalate monohydrate in cancer cells. Further studies are also needed to determine the safety and efficacy of Diacetonamine acid oxalate monohydrate in animal models and clinical trials. Additionally, the potential use of Diacetonamine acid oxalate monohydrate in other diseases, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
Diacetonamine acid oxalate monohydrate can be synthesized by reacting diacetonamine with oxalic acid in the presence of water. The reaction produces Diacetonamine acid oxalate monohydrate as a monohydrate salt. The reaction can be carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Diacetonamine acid oxalate monohydrate has been studied for its potential use in cancer treatment. In vitro studies have shown that Diacetonamine acid oxalate monohydrate can inhibit the growth of cancer cells by inducing apoptosis, which is a type of programmed cell death. Diacetonamine acid oxalate monohydrate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Propriétés
Numéro CAS |
51283-38-6 |
|---|---|
Nom du produit |
Diacetonamine acid oxalate monohydrate |
Formule moléculaire |
C8H17NO6 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-amino-4-methylpentan-2-one;oxalic acid;hydrate |
InChI |
InChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2 |
Clé InChI |
WTWLHIRBZWLOBP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |
SMILES canonique |
CC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O |
Autres numéros CAS |
51283-38-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





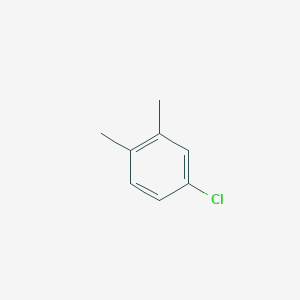
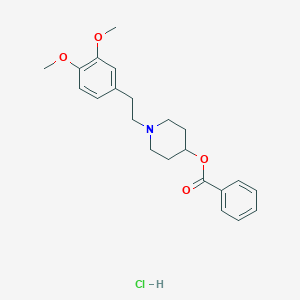
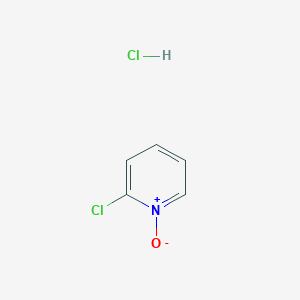
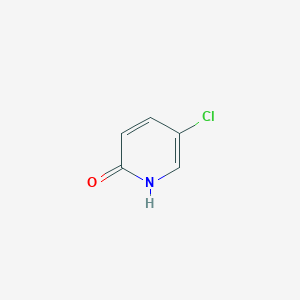
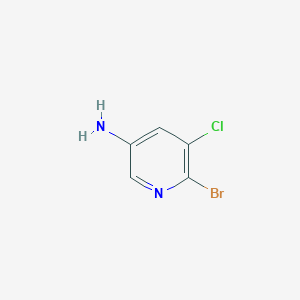

![Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-](/img/structure/B146424.png)
